BenchChemオンラインストアへようこそ!

(Rac)-Terreic acid

Antibacterial Cell Wall Biosynthesis Covalent Inhibition

(Rac)-Terreic acid (CAS 121-40-4), also referred to as (−)-Terreic acid, is a low molecular weight (154.12 g/mol) fungal metabolite produced by Aspergillus terreus. Classified as a quinone epoxide antibiotic , it exhibits a dual functional profile as both an antibacterial agent and a kinase inhibitor.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 121-40-4
Cat. No. B1681272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Terreic acid
CAS121-40-4
Synonymsterreic acid
terreic acid, (+-)-isomer
terreic acid, (1S)-isomer
versilin
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2C(C1=O)O2)O
InChIInChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1
InChIKeyATFNSNUJZOYXFC-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy (Rac)-Terreic Acid CAS 121-40-4: Specifications and Baseline Characterization


(Rac)-Terreic acid (CAS 121-40-4), also referred to as (−)-Terreic acid, is a low molecular weight (154.12 g/mol) fungal metabolite [1] produced by Aspergillus terreus [2]. Classified as a quinone epoxide antibiotic [1], it exhibits a dual functional profile as both an antibacterial agent and a kinase inhibitor . Its unique chemical architecture features a 5,6-epoxide fused to a 2-hydroxy-1,4-benzoquinone core [2], which directly underlies its specific covalent and competitive interactions with distinct biological targets.

Why Generic Epoxyquinone Substitution Fails: Terreic Acid's Differentiated Target Profile


Generic substitution with other in-class epoxyquinone natural products (e.g., other polyketide-derived quinones) or broad-spectrum antibiotics is not scientifically valid for (Rac)-Terreic acid. This is due to its exceptional polypharmacology profile, which arises from a single, stereochemically defined reactive warhead . Specifically, (Rac)-Terreic acid functions as a covalent inhibitor of the bacterial cell wall enzyme MurA and a substrate-competitive inhibitor of Bruton's Tyrosine Kinase (BTK) [1]—two completely distinct mechanisms of action that are not present in structurally related analogs or alternative antibiotics like fosfomycin (which only targets MurA). Consequently, using an alternative compound would fail to replicate the simultaneous inhibition of bacterial cell wall biosynthesis and B-cell/mast cell signaling pathways that defines (Rac)-Terreic acid's unique utility.

Quantitative Differentiation Evidence for (Rac)-Terreic Acid (CAS 121-40-4) vs. Comparators


MurA Inhibition Potency: Terreic Acid vs. Fosfomycin

(Rac)-Terreic acid exhibits superior potency as a covalent inhibitor of the bacterial enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) compared to the known MurA inhibitor fosfomycin . This enhanced potency is a critical differentiator for researchers studying bacterial cell wall biosynthesis and antibiotic resistance mechanisms.

Antibacterial Cell Wall Biosynthesis Covalent Inhibition

E. coli GlmU Acetyltransferase Inhibition (IC50)

(Rac)-Terreic acid is a validated inhibitor of the acetyltransferase domain of E. coli GlmU, a bifunctional enzyme essential for lipopolysaccharide and peptidoglycan biosynthesis [1]. The IC50 value for this activity is quantitatively defined, providing a specific benchmark for antibacterial research.

Antibacterial Acetyltransferase Lipopolysaccharide Biosynthesis

BTK Catalytic Activity Inhibition (IC50)

(Rac)-Terreic acid acts as a reversible, substrate-competitive inhibitor of Bruton's Tyrosine Kinase (BTK) catalytic activity . The compound shows differential potency depending on the activation state of the kinase, with IC50 values of 10 µM for basal activity and 3 µM for activated BTK .

Kinase Inhibitor BTK Immunology

Kinase Selectivity Profile vs. Other Signaling Kinases

In head-to-head selectivity profiling, (Rac)-Terreic acid demonstrates a high degree of selectivity for BTK over a panel of other critical signaling kinases. It does not significantly affect the activities of Lyn, Syk, PKA, CK-1, ERK1, ERK2, and p38 kinases .

Kinase Selectivity BTK Signal Transduction

In Vivo Efficacy in Allergic Inflammation Model

(Rac)-Terreic acid demonstrates functional, dose-dependent in vivo activity in a mouse model of IgE-mediated allergic skin inflammation. It significantly inhibits the late-phase (24 hr) cutaneous response but not the early-phase (1 hr) response [1].

In Vivo Pharmacology Allergic Inflammation Mast Cells

Validated Research and Preclinical Application Scenarios for (Rac)-Terreic Acid (CAS 121-40-4)


Investigating Bacterial Cell Wall Biosynthesis and Novel Antibiotic Targets

(Rac)-Terreic acid is a superior chemical probe for studying the first committed step of bacterial cell wall biosynthesis. Its use is specifically indicated for studies on MurA function and inhibition, where it demonstrates greater potency than the comparator fosfomycin . Furthermore, its validated activity against the GlmU acetyltransferase domain (IC50 = 44.24 µM) [1] makes it a valuable tool for dissecting lipopolysaccharide biosynthesis pathways and for screening against E. coli biofilm formation [1].

Dissecting B-Cell Receptor and Mast Cell Signaling Pathways

For immunology and signal transduction research, (Rac)-Terreic acid enables precise modulation of the B-cell receptor signaling cascade. Its selective inhibition of BTK catalytic activity (IC50 = 3-10 µM) without affecting Lyn, Syk, ERK1/2, or p38 kinases is critical for experiments requiring high target specificity. This profile is essential for confirming the role of BTK in cellular activation, differentiation, and survival in B-cells and mast cells.

Preclinical In Vivo Modeling of Mast Cell-Driven Allergic Disease

(Rac)-Terreic acid is a validated tool compound for in vivo pharmacology studies of allergic inflammation. Its demonstrated efficacy in a mouse model of IgE-mediated skin allergy, where it specifically inhibits the late-phase response [2], supports its use in preclinical research focused on mast cell-dependent pathologies. This in vivo activity profile distinguishes it from compounds lacking functional efficacy in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Terreic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.